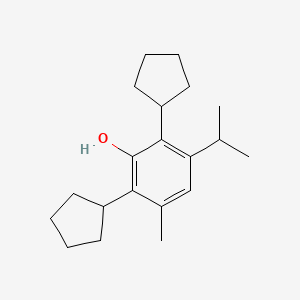
2,6-Dicyclopentyl-5-isopropyl-m-cresol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dicyclopentyl-5-isopropyl-m-cresol is a chemical compound with the molecular formula C20H30O and a molecular weight of 286.4516 g/mol . It is also known by its IUPAC name, 2,6-dicyclopentyl-3-methyl-5-propan-2-ylphenol . This compound is characterized by its unique structure, which includes two cyclopentyl groups and an isopropyl group attached to a cresol backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dicyclopentyl-5-isopropyl-m-cresol typically involves the alkylation of m-cresol with cyclopentyl and isopropyl groups. The reaction conditions often include the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the m-cresol, followed by the addition of cyclopentyl bromide and isopropyl bromide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar alkylation reactions are scaled up using continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dicyclopentyl-5-isopropyl-m-cresol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydrogen atoms on the aromatic ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
2,6-Dicyclopentyl-5-isopropyl-m-cresol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,6-Dicyclopentyl-5-isopropyl-m-cresol involves its interaction with biological membranes and enzymes. The phenolic group can form hydrogen bonds with amino acid residues in proteins, affecting their function. Additionally, the compound’s hydrophobic cyclopentyl and isopropyl groups allow it to integrate into lipid bilayers, potentially disrupting membrane integrity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dicyclopentyl-m-cresol
- 2,4-Dicyclopentyl-6-isopropyl-m-cresol
- 2,5,6-Triisopropyl-m-cresol
Uniqueness
2,6-Dicyclopentyl-5-isopropyl-m-cresol is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of both cyclopentyl and isopropyl groups enhances its hydrophobicity and stability compared to other cresol derivatives .
Propriétés
Numéro CAS |
94022-23-8 |
|---|---|
Formule moléculaire |
C20H30O |
Poids moléculaire |
286.5 g/mol |
Nom IUPAC |
2,6-dicyclopentyl-3-methyl-5-propan-2-ylphenol |
InChI |
InChI=1S/C20H30O/c1-13(2)17-12-14(3)18(15-8-4-5-9-15)20(21)19(17)16-10-6-7-11-16/h12-13,15-16,21H,4-11H2,1-3H3 |
Clé InChI |
QNMJHIXIZILZPT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C2CCCC2)O)C3CCCC3)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


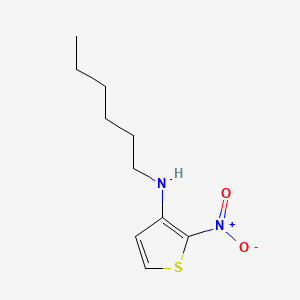




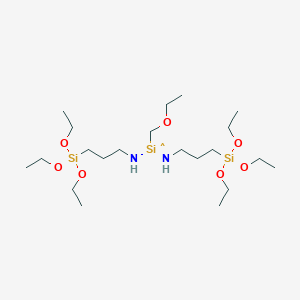
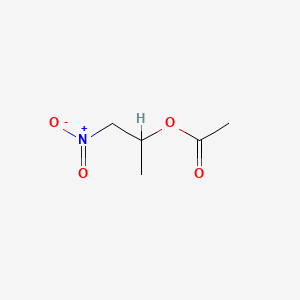
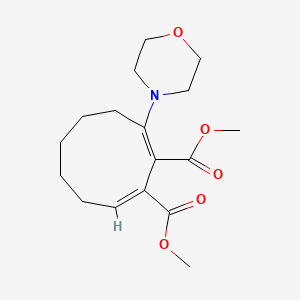
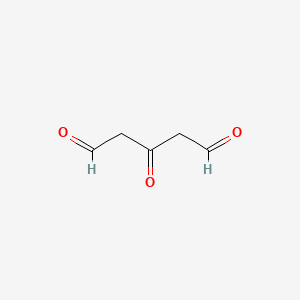
![N-[2-[(2-Aminoethyl)amino]ethyl]dodecanamide](/img/structure/B15178334.png)
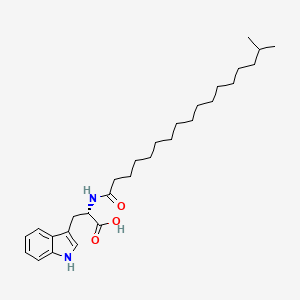

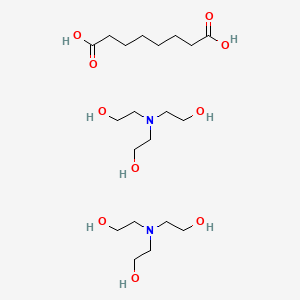
![[[1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane](/img/structure/B15178354.png)
